NET Selectivity: A 4- to 10-Fold Window That Distinguishes It from Atomoxetine and Duloxetine
Ampreloxetine hydrochloride exhibits a 4- to 10-fold inhibitory selectivity for NET over SERT in vitro [1]. This is a narrower selectivity window than the pure NRI atomoxetine (NET/SERT selectivity of ~15.4 based on Ki values of 5 nM and 77 nM, respectively [2]), and opposite in direction to the SNRI duloxetine, which preferentially inhibits SERT over NET with a plasma EC50 of 2.95 ng/mL for SERT vs. 59.0 ng/mL for NET [3].
| Evidence Dimension | NET vs. SERT Inhibitory Selectivity |
|---|---|
| Target Compound Data | Ampreloxetine: 4- to 10-fold NET selectivity |
| Comparator Or Baseline | Atomoxetine: ~15.4-fold NET selectivity (Ki NET=5 nM, SERT=77 nM); Duloxetine: ~10-fold SERT selectivity (plasma EC50 SERT=2.95 ng/mL, NET=59.0 ng/mL) |
| Quantified Difference | Ampreloxetine's selectivity window is distinct from both comparators, offering a unique NET-over-SERT preference that is not as extreme as atomoxetine's, and opposite to duloxetine's SERT-over-NET preference. |
| Conditions | In vitro binding assays for atomoxetine (Ki); in vivo rat spinal cord for duloxetine (plasma EC50); in vitro and in vivo for ampreloxetine (4-10 fold, plasma EC50 NET=11.7 ng/mL, SERT=50.8 ng/mL) |
Why This Matters
This specific selectivity profile is critical for therapeutic efficacy in nOH, where enhanced NET inhibition is needed to raise blood pressure, but excessive SERT inhibition may increase the risk of adverse effects.
- [1] Smith JA, Bourdet DL, Daniels OT, et al. Preclinical to clinical translation of CNS transporter occupancy of TD-9855, a novel norepinephrine and serotonin reuptake inhibitor. Int J Neuropsychopharmacol. 2014;18(2):pyu027. View Source
- [2] Atomoxetine hydrochloride. In: PeptideDB. Ki values for human NET, SERT, and DAT. View Source
- [3] Prediction of Human Serotonin and Norepinephrine Transporter Occupancy of Duloxetine by Pharmacokinetic/Pharmacodynamic Modeling in the Rat. View Source
